molecular formula C22H10Cl4N4OS B10902046 (2Z)-5-amino-2-(2,4-dichlorobenzylidene)-7-(2,4-dichlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-(2,4-dichlorobenzylidene)-7-(2,4-dichlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B10902046
M. Wt: 520.2 g/mol
InChI Key: BGSWFLTZFPLVKB-DVZOWYKESA-N
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Description

5-AMINO-6-CYANO-7-(2,4-DICHLOROPHENYL)-2-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-OXO-7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-8(3H)-YL CYANIDE is a complex organic compound that belongs to the class of thiazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-6-CYANO-7-(2,4-DICHLOROPHENYL)-2-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-OXO-7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-8(3H)-YL CYANIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a base or acid catalyst.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert specific functional groups, such as cyano groups, into amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolopyridine derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-AMINO-6-CYANO-7-(2,4-DICHLOROPHENYL)-2-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-OXO-7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-8(3H)-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridine Derivatives: Compounds with similar thiazolopyridine cores but different functional groups.

    Dichlorophenyl Compounds: Compounds containing dichlorophenyl groups with different core structures.

Uniqueness

The uniqueness of 5-AMINO-6-CYANO-7-(2,4-DICHLOROPHENYL)-2-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-OXO-7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-8(3H)-YL CYANIDE lies in its combination of functional groups and core structure

Properties

Molecular Formula

C22H10Cl4N4OS

Molecular Weight

520.2 g/mol

IUPAC Name

(2Z)-5-amino-7-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C22H10Cl4N4OS/c23-11-2-1-10(16(25)6-11)5-18-21(31)30-20(29)14(8-27)19(15(9-28)22(30)32-18)13-4-3-12(24)7-17(13)26/h1-7,19H,29H2/b18-5-

InChI Key

BGSWFLTZFPLVKB-DVZOWYKESA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=C(C=C4)Cl)Cl)C#N)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=C(C=C4)Cl)Cl)C#N)N

Origin of Product

United States

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